N-(3-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes a 3-methyl substitution at position 3, a 5-oxo group at position 5, and a carboxamide moiety at position 6 linked to a 3-fluorophenyl ring.
Key structural features influencing its reactivity and biological interactions include:
- Thiazolo[3,2-a]pyrimidine core: A bicyclic system combining thiazole and pyrimidine rings, which provides rigidity and planar geometry conducive to π-π stacking interactions .
- 3-Methyl group: Enhances steric bulk and may influence metabolic stability.
- 3-Fluorophenyl carboxamide: The fluorine atom at the meta position on the phenyl ring affects electronic properties (e.g., electron-withdrawing effects) and bioavailability .
Synthesis routes for analogous compounds typically involve hydrazinolysis of esters to form carbohydrazide intermediates, followed by cyclization with heterocyclizing agents (e.g., phenylisothiocyanate or ethyl chloroacetate) . Structural elucidation relies on spectroscopic methods (IR, NMR, mass spectrometry) and X-ray crystallography .
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-3-9(15)5-10/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBHORQIPRJSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward to implement. The structure of the synthesized compound can be confirmed using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR .
Chemical Reactions Analysis
N-(3-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(3-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of diseases related to enzyme dysregulation.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to dopaquinone, a precursor to melanin . This inhibition can be studied using molecular docking and dynamic molecular studies to understand its interactions within the enzyme’s binding site .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with six structurally related derivatives (Table 1), focusing on substituents, molecular properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₄H₁₁FN₃O₂S.
Key Observations
Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound may enhance target binding compared to non-halogenated analogs (e.g., N-phenyl derivatives) due to fluorine’s electronegativity and small atomic radius .
Role of the Carboxamide Group :
- Replacement of the carboxamide with an ethyl ester (e.g., ) reduces hydrogen-bonding capacity but introduces hydrolytic lability, which may affect pharmacokinetics .
Biological Performance: Compounds with bulky substituents (e.g., 4-trifluoromethoxy in ) show enhanced enzyme inhibition, likely due to stronger electron-withdrawing effects and steric interactions with hydrophobic enzyme pockets .
Crystallographic Insights :
- The 3-fluorophenyl group in adopts an axial conformation, creating a twisted molecular geometry that facilitates π-π stacking with aromatic residues in biological targets .
Biological Activity
N-(3-fluorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its pharmacological properties.
Chemical Structure
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorophenyl group and a carboxamide moiety enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against a range of microbial strains. It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:
| Microorganism | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.21 |
| Staphylococcus aureus | 0.50 |
| Candida albicans | 0.30 |
The compound's mechanism of action appears to involve inhibition of key bacterial enzymes such as DNA gyrase and MurD, which are essential for bacterial replication and cell wall synthesis. Molecular docking studies have shown that it forms critical hydrogen bonds with active site residues, enhancing its binding affinity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer effects. In vitro studies reveal that it induces apoptosis in various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 12 |
The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. This dual action makes it a promising candidate for further development as an anticancer agent.
Study 1: Antibacterial Efficacy
In a comparative study published in MDPI, this compound was tested against clinical isolates of E. coli and S. aureus. The results showed that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel therapeutic agent .
Study 2: Anticancer Properties
A study conducted on MCF-7 cells demonstrated that treatment with the compound led to a marked increase in apoptosis markers, including caspase activation and PARP cleavage. Flow cytometry analysis revealed that the compound effectively induced cell cycle arrest at the G2/M phase .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. The drug-likeness properties were assessed using Lipinski's rule of five, indicating good bioavailability potential.
Toxicity studies conducted on animal models showed no significant adverse effects at therapeutic doses, although further investigations are necessary to fully establish safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
